- Novel deoxygenative acylation of diaryl ketones with acylsilanes mediated by lanthanoid metals, Tetrahedron Letters, 1994, 35(37), 6897-8

Cas no 91-01-0 (Benzhydrol)

Benzhydrol is a versatile intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. Its key advantages include its high reactivity, enabling efficient coupling reactions, and stability under controlled conditions, allowing for scalable production. This compound's properties make it an attractive choice for researchers seeking to optimize chemical pathways.

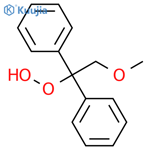

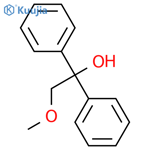

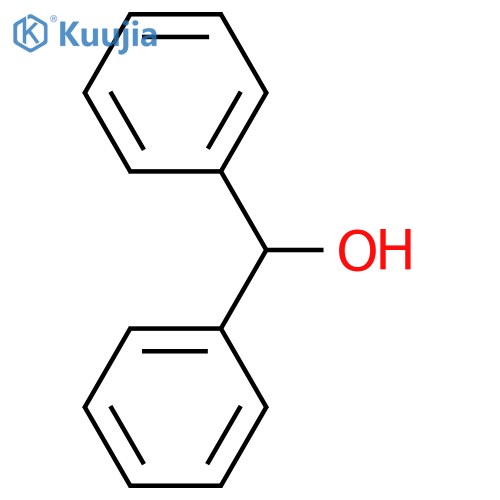

Benzhydrol structure

商品名:Benzhydrol

Benzhydrol 化学的及び物理的性質

名前と識別子

-

- Diphenylmethanol

- Diphenylcarbinol

- benzhydryl alcohol

- Trichlorethyl Benzoquinone

- Benzhydrol

- 1,1-diphenylmethanol

- BENZOHYDROL

- benzydrol

- BNEZHYDROL

- diphenyl methylol

- diphenyl-methanol

- hydroxy-diphenyl methane

- MOE-300

- Diphenhydramine Impurity D

- Hydroxydiphenylmethane

- Diphenylmethyl alcohol

- Diphenyl carbinol

- alpha-Phenylbenzenemethanol

- diphenyl methanol

- Benzenemethanol, .alpha.-phenyl-

- Benzenemethanol, alpha-phenyl-

- S4HQ1H8OWD

- QILSFLSDHQAZET-UHFFFAOYSA-N

- diphenylmethan-1-ol

- Benzhydrol, 99%

- PubChem14509

- Diphenylmethanol, 99%

- 1gt5

- .alpha.-Phenylbenzy

- Benzhydrol (8CI)

- α-Phenylbenzenemethanol (ACI)

- NSC 32150

- α-Phenylbenzyl alcohol

- Diphenhydramine Hydrochloride Imp. D

-

- MDL: MFCD00004488

- インチ: 1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H

- InChIKey: QILSFLSDHQAZET-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC=CC=1)C1C=CC=CC=1

- BRN: 1424379

計算された属性

- せいみつぶんしりょう: 184.08900

- どういたいしつりょう: 184.088815

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 20.2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色針状結晶

- 密度みつど: 1.103

- ゆうかいてん: 65-67 °C (lit.)

- ふってん: 297-298 °C(lit.)

- フラッシュポイント: 160 °C

- 屈折率: 1.599

- ようかいど: 0.52g/l insoluble

- すいようせい: Slightly soluble in water.

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, acids.

- PSA: 20.23000

- LogP: 2.76830

- ようかいせい: エタノール、エーテル、トリクロロメタン、二硫化炭素に溶けやすい。20℃で、1 gの製品は2000 mlの水に可溶であり、冷粗ガソリンにはほとんど溶解しない。

- じょうきあつ: 0.0±0.6 mmHg at 25°C

- マーカー: 1090

Benzhydrol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S24/25

- RTECS番号:DC7452000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

Benzhydrol 税関データ

- 税関コード:2906210000

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Benzhydrol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20463-50.0g |

diphenylmethanol |

91-01-0 | 95.0% | 50.0g |

$50.0 | 2025-03-21 | |

| Enamine | EN300-20463-0.5g |

diphenylmethanol |

91-01-0 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB19250-1g |

Benzhydrol |

91-01-0 | 97% | 1g |

0.00 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -25mg |

Benzhydrol |

91-01-0 | 25mg |

¥1897.11 | 2023-09-09 | ||

| Enamine | EN300-20463-2.5g |

diphenylmethanol |

91-01-0 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046575-500g |

Benzhydrol |

91-01-0 | 98% | 500g |

¥126.00 | 2024-04-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12884-1000g |

Benzhydrol, 99% |

91-01-0 | 99% | 1000g |

¥1256.00 | 2023-03-10 | |

| Oakwood | 227720-1g |

Diphenylmethanol |

91-01-0 | 98% | 1g |

$10.00 | 2024-07-19 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB19250-100g |

Benzhydrol |

91-01-0 | 97% | 100g |

48.00 | 2021-07-09 | |

| TRC | B193800-250g |

Benzhydrol |

91-01-0 | 250g |

$ 125.00 | 2023-04-19 |

Benzhydrol 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ; 6 h, 40 °C

リファレンス

- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

ごうせいかいろ 3

はんのうじょうけん

1.1 Solvents: Diethyl ether ; 5 min, 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; > 1 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; > 1 min, rt

リファレンス

- Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E, Tetrahedron Letters, 2017, 58(5), 442-444

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: 2387645-44-3 Solvents: Isopropanol ; 8 h, 80 °C

リファレンス

- Ruthenium(II) complexes with pyridine-based Schiff base ligands: Synthesis, structural characterization and catalytic hydrogenation of ketones, Journal of Molecular Structure, 2020, 1202,

ごうせいかいろ 5

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: 2768539-85-9 Solvents: Isopropanol ; 5 h, 82 °C

リファレンス

- Half-sandwich ruthenium(II)(η6-p-cymene) complexes: Syntheses, characterization, transfer hydrogenation reactions, antioxidant and enzyme inhibitory activities, Journal of Molecular Structure, 2022, 1262,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: 1957178-42-5 Solvents: Acetonitrile ; 30 min, 80 °C

リファレンス

- Optimum difunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments, Dalton Transactions, 2016, 45(27), 11162-11171

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt

リファレンス

- In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

ごうせいかいろ 9

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: 2222720-69-4 ; 2.5 h, 82 °C

リファレンス

- Facile synthesis of a 2-(2'-pyridyl)-4-(methylcarboxy)quinoline ruthenium (II) based catalyst precursor for transfer hydrogenation of aromatic ketones, Inorganic Chemistry Communications, 2018, 92, 64-68

ごうせいかいろ 11

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: Tris(4-fluorophenyl)phosphine , 1801329-25-8 ; 15 min, rt → 80 °C

1.2 120 min, 80 °C

1.3 Solvents: Tetrahydrofuran

1.2 120 min, 80 °C

1.3 Solvents: Tetrahydrofuran

リファレンス

- N-Heterocyclic olefins as ancillary ligands in catalysis: a study of their behaviour in transfer hydrogenation reactions, Dalton Transactions, 2016, 45(32), 12835-12845

ごうせいかいろ 13

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Carbon monoxide Catalysts: 2,2′-Bipyridine , Osmium, di-μ-iododiiodobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di- Solvents: Water ; 22 h, 140 °C

リファレンス

- Carbon monoxide-driven osmium catalyzed reductive amination harvesting WGSR power, Catalysis Science & Technology, 2021, 11(14), 4922-4930

ごうせいかいろ 15

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: 1868172-62-6 Solvents: Isopropanol , Water ; 10 min, rt → 110 °C

1.2 3 h, 110 °C

1.3 Reagents: Cyclohexane

1.2 3 h, 110 °C

1.3 Reagents: Cyclohexane

リファレンス

- Transfer hydrogenation with abnormal dicarbene rhodium(III) complexes containing ancillary and modular poly-pyridine ligands, Dalton Transactions, 2016, 45(11), 4570-4579

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Oxygen , Sodium borohydride Catalysts: Imidazole , Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol , Chloroform ; 40 min, 0 °C

リファレンス

- Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones, Journal of Coordination Chemistry, 2016, 69(4), 638-649

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: Rhodium(1+), [1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]diiodo[methylen… Solvents: Water ; 10 min, reflux

1.2 2 h, reflux

1.2 2 h, reflux

リファレンス

- Synthesis, Isomerization, and Catalytic Transfer Hydrogenation Activity of Rhodium(III) Complexes Containing Both Chelating Dicarbenes and Diphosphine Ligands, Organometallics, 2015, 34(24), 5723-5733

ごうせいかいろ 19

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether

リファレンス

Photochemical electron-transfer reactions of 1,1-diarylethylenes

,

Journal of the American Chemical Society,

1986,

108(23),

7356-61

Benzhydrol Raw materials

Benzhydrol Preparation Products

Benzhydrol サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:91-01-0)Diphenylmethanol

注文番号:1661526

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Benzhydrol 関連文献

-

Gao-Wei Li,Xiao-Juan Wang,Dan-Dan Cui,Yu-Fei Zhang,Rong-Yao Xu,Shuai-Hua Shi,Lan-Tao Liu,Min-Can Wang,Hong-Min Liu,Xin-Xiang Lei RSC Adv. 2020 10 34605

-

Yuting Li,Yan Zhu,Guangliang Tu,Jingyu Zhang,Yingsheng Zhao RSC Adv. 2018 8 30374

-

Diana V. Silva-Brenes,Noémie Emmanuel,Vilmalí López Mejías,Jorge Duconge,Cornelis Vlaar,Torsten Stelzer,Jean-Christophe M. Monbaliu Green Chem. 2022 24 2094

-

Hidemasa Hikawa,Isao Azumaya Org. Biomol. Chem. 2014 12 5964

-

Feng-Yang Shih,Sisi Tian,Nicholas Gallagher,Young S. Park,Robert B. Grubbs Polym. Chem. 2018 9 3223

-

6. Platinum(ii)-catalyzed dehydrative C3-benzylation of electron-deficient indoles with benzyl alcoholsHidemasa Hikawa,Yuuki Matsuura,Shoko Kikkawa,Isao Azumaya Org. Chem. Front. 2019 6 3150

-

Anlian Zhu,Lingjun Li,Jianji Wang,Kelei Zhuo Green Chem. 2011 13 1244

-

Hidemasa Hikawa,Yumo Machino,Mariko Toyomoto,Shoko Kikkawa,Isao Azumaya Org. Biomol. Chem. 2016 14 7038

-

Hidemasa Hikawa,Mariko Toyomoto,Shoko Kikkawa,Isao Azumaya Org. Biomol. Chem. 2015 13 11459

-

Atul Chaskar,Kaliyappan Murugan Catal. Sci. Technol. 2014 4 1852

91-01-0 (Benzhydrol) 関連製品

- 100-51-6(Benzyl alcohol)

- 1517-63-1(4-Methyl-α-phenylbenzenemethanol)

- 589-29-7(1,4-Di(hydroxymethyl)benzene)

- 1445-91-6((1S)-1-phenylethan-1-ol)

- 885-77-8(4,4'-Dimethylbenzhydrol)

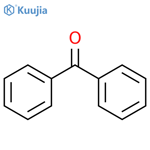

- 119-61-9(Benzophenone)

- 536-50-5(1-(4-methylphenyl)ethan-1-ol)

- 76-84-6(Triphenyl methanol)

- 1517-69-7((R)-1-Phenethyl Alcohol)

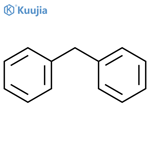

- 101-81-5(benzylbenzene)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-01-0)Diphenylmethanol

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-01-0)Benzhydrol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ